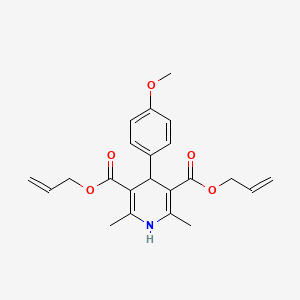

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

描述

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with a 4-methoxyphenyl group at the 4-position and methyl groups at the 2- and 6-positions. The 3- and 5-carboxylate groups are esterified with allyl (prop-2-en-1-yl) moieties. This structural motif is common in calcium channel modulators and pharmaceutical intermediates, where the substituents on the dihydropyridine ring critically influence electronic, steric, and pharmacological properties .

属性

IUPAC Name |

bis(prop-2-enyl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-6-12-27-21(24)18-14(3)23-15(4)19(22(25)28-13-7-2)20(18)16-8-10-17(26-5)11-9-16/h6-11,20,23H,1-2,12-13H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQIWPYGXKMQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977988 | |

| Record name | Diprop-2-en-1-yl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-26-5 | |

| Record name | Diprop-2-en-1-yl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts such as Lewis acids (e.g., boron trifluoride) or Bronsted acids (e.g., hydrochloric acid) can facilitate the reaction and increase the efficiency of the process. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield.

化学反应分析

Types of Reactions

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Pyridine derivatives with potential biological activity.

Reduction: Piperidine derivatives that may have different pharmacological properties.

Substitution: Various substituted derivatives with modified chemical and physical properties.

科学研究应用

Pharmacological Applications

Dihydropyridines are primarily recognized for their role as calcium channel blockers. The compound has shown potential in various therapeutic areas:

- Cardiovascular Health : Dihydropyridines are widely used in treating hypertension and angina. Their mechanism involves blocking L-type calcium channels, leading to vasodilation and reduced blood pressure .

- Anticancer Activity : Recent studies have indicated that derivatives of dihydropyridines exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications in compounds like 3,5-bis(prop-2-en-1-yl) may enhance their efficacy against specific cancer types .

- Neuroprotective Effects : Some dihydropyridine derivatives have been investigated for their neuroprotective effects, potentially offering benefits in conditions like Alzheimer's disease by modulating calcium ion influx and reducing excitotoxicity .

Material Science Applications

Beyond pharmacology, this compound has applications in material science:

- Molecular Crystals : The ability of 3,5-bis(prop-2-en-1-yl) to form multicomponent molecular crystals has been studied. These crystals can exhibit unique properties due to intermolecular interactions that may be harnessed for advanced materials .

- Organic Electronics : Dihydropyridine derivatives are being explored for use in organic electronic devices due to their electronic properties and ability to form stable thin films .

Case Studies

Several case studies highlight the applications of 3,5-bis(prop-2-en-1-yl) and its derivatives:

作用机制

The mechanism of action of 3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target calcium channels, modulating their activity and affecting calcium ion flow in cells.

Pathways Involved: By influencing calcium channels, the compound can affect various cellular pathways, including those involved in muscle contraction, neurotransmitter release, and cell proliferation.

相似化合物的比较

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with other 1,4-DHP derivatives, differing primarily in substituents on the aromatic ring and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from (chlorinated analog).

†Data from (similar allyl ester/chlorophenyl analog).

‡Estimated based on substituent contributions (methoxy vs. chloro, methyl vs. allyl esters).

Substituent Effects on Electronic and Steric Properties

- 4-Methoxyphenyl vs. Chlorophenyl Groups: The methoxy group (-OCH₃) is electron-donating, enhancing the electron density of the dihydropyridine ring, which may stabilize the molecule against oxidation.

- Allyl Esters vs. Methyl Esters : Allyl esters introduce higher lipophilicity (logP 4.55 vs. ~3.8 for methyl esters) due to the unsaturated hydrocarbon chain, impacting membrane permeability and metabolic stability. Allyl groups also increase rotatable bond counts (9 vs. 7), affecting conformational flexibility .

Structural Characterization and Computational Insights

- NMR Spectroscopy : The 4-methoxyphenyl group in the target compound would generate distinct ¹H-NMR signals (e.g., a singlet for the methoxy protons at ~3.8 ppm) compared to the split signals of chlorinated analogs due to anisotropic effects .

- DFT Calculations: Computational studies on nitro/amino-substituted DHPs () suggest that substituents significantly influence bond lengths and charge distribution. For the target compound, the methoxy group likely reduces ring puckering amplitude compared to bulky chloro substituents, as predicted by Cremer-Pople parameters .

Environmental and Regulatory Considerations

- Persistence and Toxicity : Chlorinated analogs (e.g., 2,4-dichlorophenyl derivatives) may exhibit higher environmental persistence due to the stability of C-Cl bonds, whereas the methoxy group could enhance biodegradability .

- Toxics Release Inventory (TRI) : Chlorinated DHPs might require stricter regulatory reporting compared to methoxy-substituted derivatives, as seen in TRI guidelines for halogenated compounds .

生物活性

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 421580-91-8) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383 Da

- IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that compounds similar to 3,5-bis(prop-2-en-1-yl) exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively and reduce oxidative stress in various cell lines.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In a study comparing several synthesized derivatives of dihydropyridine compounds, it was found that some exhibited greater anti-inflammatory effects than curcumin in assays involving human cells .

3. Antimicrobial Properties

Preliminary studies suggest that 3,5-bis(prop-2-en-1-yl) has potential antimicrobial properties. In vitro tests against various bacterial strains have indicated significant inhibitory effects. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Escherichia coli | 16.4 μM |

| Klebsiella pneumoniae | 16.1 μM |

These results position the compound as a candidate for further development in antimicrobial therapies .

4. Anticancer Potential

Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to tumor growth and metastasis.

The biological effects of 3,5-bis(prop-2-en-1-yl) are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It can modulate receptor activity linked to oxidative stress and inflammation.

These interactions suggest a multifaceted approach to its therapeutic potential.

Case Study: Anti-inflammatory Activity

In a controlled study involving human hepatic stellate cells (LX2), compounds structurally related to 3,5-bis(prop-2-en-1-yl) demonstrated significant inhibition of cell activation at concentrations as low as 10 μM. This suggests a potential application in treating liver fibrosis .

Case Study: Antimicrobial Efficacy

A comparative analysis of various synthesized compounds revealed that those with similar structural motifs to 3,5-bis(prop-2-en-1-yl) displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be developed into new antibiotic agents .

常见问题

Basic: What are the established synthetic protocols for preparing this 1,4-dihydropyridine (1,4-DHP) derivative, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via modified Hantzsch reactions. Key steps include:

- Condensation : Reacting 4-methoxyphenyl aldehyde with two equivalents of prop-2-en-1-yl acetoacetate in ethanol under reflux (24–48 hours) to form the dihydropyridine ring.

- Acid catalysis : Use of acetic acid or ammonium acetate to stabilize intermediates and drive cyclization.

- Purification : Recrystallization from ethanol/water mixtures improves yield (reported ~50–65% in analogous systems) .

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of the aldehyde to ester (1:2 molar ratio). Microwave-assisted synthesis may reduce reaction time but requires validation for this specific derivative .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- NMR : ¹H/¹³C NMR should confirm the 1,4-DHP ring (characteristic NH signal at δ 8.2–8.5 ppm absent due to alkylation), allyl protons (δ 5.1–5.8 ppm), and methoxy group (δ ~3.8 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C3–C5 distances ~1.34 Å) and dihedral angles to validate planarity of the 1,4-DHP core. Data collection at 100–150 K improves resolution .

- FT-IR : Look for ester C=O stretches at 1700–1750 cm⁻¹ and absence of free NH bands .

Advanced: How can researchers address low regioselectivity during allyl group incorporation in the Hantzsch synthesis?

Low regioselectivity often arises from competing O- vs. N-alkylation. Strategies include:

- Temperature control : Lowering reaction temperature (<60°C) favors N-alkylation by reducing kinetic competition.

- Protecting groups : Temporarily protecting the 1,4-DHP NH with Boc groups before allylation, followed by deprotection .

- Computational modeling : DFT studies (e.g., Gaussian 09) predict transition-state energies to identify steric/electronic barriers. For example, allyl group orientation may destabilize O-alkylation pathways .

Advanced: What computational methods are recommended to predict the compound’s electronic properties and reactivity?

- DFT calculations : Use B3LYP/6-311++G(d,p) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- IRI (Independent Gradient Model) analysis : Visualizes non-covalent interactions (e.g., van der Waals forces) stabilizing the 1,4-DHP conformation .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under physiological conditions .

Basic: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (expected >200°C for ester derivatives) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation (λmax shifts >300 nm) .

Advanced: What in vitro assays are suitable for preliminary assessment of biological activity, such as calcium channel modulation?

- Patch-clamp electrophysiology : Test inhibition of L-type calcium channels in isolated cardiomyocytes (IC₅₀ comparisons to nifedipine).

- Fluorescence-based assays : Use Fluo-4 AM dye in HEK293 cells expressing Cav1.2 channels. Normalize data to positive controls (e.g., verapamil) .

- SAR studies : Modify the 4-methoxyphenyl or allyl groups to correlate substituent effects with activity .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Error analysis : Cross-validate computational parameters (e.g., solvent model, basis set). For NMR, ensure chemical shift calculations include gauge-invariant atomic orbitals (GIAO).

- Conformational sampling : Use Monte Carlo methods to explore rotational isomers of allyl groups that may affect NMR splitting patterns .

- Crystallographic validation : Compare experimental X-ray bond angles/planarity with DFT-optimized geometries .

Advanced: What strategies enable selective functionalization of the 1,4-DHP core for targeted drug delivery systems?

- Click chemistry : Introduce azide groups at the 3,5-ester positions for Cu-catalyzed alkyne-azide cycloaddition with PEGylated carriers.

- Enzyme-responsive linkers : Attach cathepsin-B-cleavable peptides to the 4-aryl group for tumor-specific release .

- Prodrug design : Replace allyl esters with pH-sensitive groups (e.g., tert-butyl esters) for controlled hydrolysis .

Basic: What are the critical parameters for scaling up synthesis while maintaining purity?

- Solvent selection : Replace ethanol with 2-MeTHF (biodegradable) for large-scale reactions.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction completion and minimize byproducts.

- Crystallization control : Optimize cooling rates (1–2°C/min) to prevent polymorphic transitions .

Advanced: How can green chemistry principles be applied to improve the sustainability of the synthesis?

- Catalysis : Replace acetic acid with immobilized lipases (e.g., Candida antarctica) for solvent-free cyclization.

- Waste reduction : Recover unreacted aldehydes via liquid-liquid extraction (ethyl acetate/water).

- Energy efficiency : Adopt flow chemistry setups to reduce reaction time and energy consumption by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。